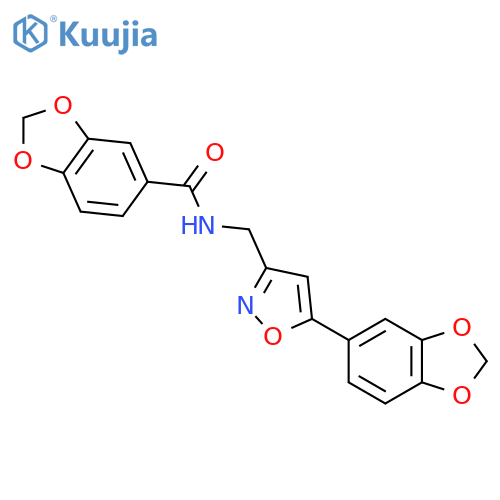

Cas no 1105200-93-8 (N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide)

N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide

- N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide

- F2493-1807

- N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

- AKOS024652117

- 1105200-93-8

-

- インチ: 1S/C19H14N2O6/c22-19(12-2-4-15-18(6-12)26-10-24-15)20-8-13-7-16(27-21-13)11-1-3-14-17(5-11)25-9-23-14/h1-7H,8-10H2,(H,20,22)

- InChIKey: DBMCGESPEDMFLU-UHFFFAOYSA-N

- SMILES: O1COC2C=CC(=CC1=2)C1=CC(CNC(C2C=CC3=C(C=2)OCO3)=O)=NO1

計算された属性

- 精确分子量: 366.08518617g/mol

- 同位素质量: 366.08518617g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 27

- 回転可能化学結合数: 4

- 複雑さ: 548

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.5

- トポロジー分子極性表面積: 92Ų

N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2493-1807-50mg |

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |

1105200-93-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2493-1807-5μmol |

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |

1105200-93-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2493-1807-75mg |

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |

1105200-93-8 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2493-1807-15mg |

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |

1105200-93-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2493-1807-25mg |

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |

1105200-93-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2493-1807-2mg |

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |

1105200-93-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2493-1807-4mg |

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |

1105200-93-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2493-1807-10μmol |

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |

1105200-93-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2493-1807-30mg |

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |

1105200-93-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2493-1807-20μmol |

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide |

1105200-93-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide 関連文献

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamideに関する追加情報

Introduction to N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide and Its Applications in Modern Chemical Biology

N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide (CAS No. 1105200-93-8) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development. The intricate architecture of this molecule, characterized by its fused heterocyclic systems, positions it as a potential candidate for various therapeutic applications.

The chemical structure of N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide incorporates multiple pharmacophoric elements that are known to interact with biological targets. Specifically, the presence of a benzodioxole moiety, which is commonly associated with psychoactive effects in certain classes of pharmaceuticals, alongside an oxazole ring, contributes to its potential as a bioactive agent. These structural features not only influence the compound's solubility and metabolic stability but also play a crucial role in its interaction with biological receptors and enzymes.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the properties of heterocyclic compounds. N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide stands out as an example of such innovation. Its molecular framework suggests potential applications in the treatment of neurological disorders, where benzodioxole derivatives have shown efficacy. Additionally, the oxazole component may contribute to anti-inflammatory and antimicrobial properties, broadening its therapeutic scope.

The synthesis of N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the benzodioxole moiety and the carboxamide functional group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently.

Evaluation of the pharmacological properties of N-{5-(2H-1,3-benzodioxol-5-yi l)-1,2-o xazol -3 -y lmethyl}- 2 H - 1 , 3 - b enz od ox ole - 5 - carboxamide has revealed intriguing results. In vitro studies have demonstrated its interaction with various biological targets, including enzymes and receptors involved in pain signaling pathways. The compound's ability to modulate these pathways suggests potential applications in analgesic therapies. Furthermore, preliminary in vivo studies indicate that it may exhibit neuroprotective effects without significant side effects at moderate doses.

The growing interest in natural product-inspired drug design has also influenced research on N-{ 5 - ( 2 H - 1 , 3 - b enz od ox ole - 5 - y i l ) - 1 , 2 - o x az ol - 3 - y lm eth yl } -

The development of novel analytical techniques has further facilitated the study of N-{ 5 -( 2 H - 1 , 3 - b enz od ox ole - 5 - y i l ) - 1 , 2 - o x az ol - 3 - y lm eth yl strong>} -

The future directions for research on N-{ 5 -( 2 H - 1 , 3 b enz od ox ole ) strong>} o x az ol } m eth yl } } } } } } } } } } } } } } } } }}}-carboxamide include exploring its mechanisms of action in greater detail and optimizing its pharmacokinetic profile through structural modifications. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into clinical applications.

In conclusion,N-{

1105200-93-8 (N-{5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-ylmethyl}-2H-1,3-benzodioxole-5-carboxamide) Related Products

- 1260642-28-1(6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile)

- 872701-87-6(N-(2,4-dimethoxyphenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide)

- 50488-34-1(2-bromo-4-tert-butyl-pyridine)

- 1495237-21-2(Benzeneethanamine, α-ethynyl-2,4-difluoro-N-methyl-)

- 2137619-95-3(2-Pentanone, 1-amino-4-methyl-1-(4-methylphenyl)-)

- 130591-92-3(methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate)

- 1081130-99-5(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one)

- 1522294-36-5(2-(2-fluoro-6-methoxyphenyl)ethanimidamide)

- 875582-75-5(3-(1,3-dioxolan-2-yl)phenylmethanamine)

- 1260808-16-9(1-2-(trifluoromethoxy)phenylcyclohexane-1-carboxylic acid)